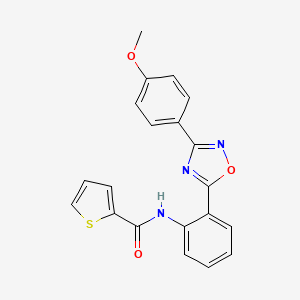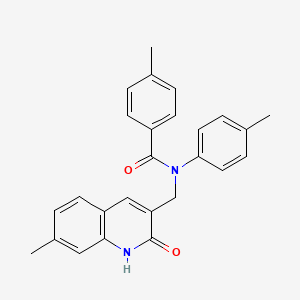
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methyl-N-(p-tolyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methyl-N-(p-tolyl)benzamide, also known as HMN-176, is a small molecule inhibitor that has shown promising results in various scientific research applications.
Mecanismo De Acción
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methyl-N-(p-tolyl)benzamide binds to the colchicine-binding site on tubulin, which is a protein that makes up microtubules. This binding disrupts the formation of microtubules, leading to cell cycle arrest and apoptosis. This compound has also been shown to inhibit the migration and invasion of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer treatment. It has also been shown to have anti-angiogenic properties, which means it can inhibit the formation of new blood vessels that supply nutrients to tumors. This compound has also been shown to enhance the efficacy of other anti-cancer drugs, such as paclitaxel.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methyl-N-(p-tolyl)benzamide in lab experiments is its specificity for the colchicine-binding site on tubulin. This specificity allows for targeted inhibition of microtubules, which is essential for cancer cell division. However, one limitation of using this compound in lab experiments is its low solubility in water, which can make it difficult to work with.
Direcciones Futuras
There are several future directions for N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methyl-N-(p-tolyl)benzamide research. One direction is to further investigate its anti-angiogenic properties and potential use in combination with other anti-cancer drugs. Another direction is to explore its potential use in other diseases, such as Alzheimer's disease, which is also characterized by disrupted microtubule networks. Additionally, further research is needed to optimize the synthesis and formulation of this compound for clinical use.
In conclusion, this compound is a promising small molecule inhibitor that has shown potential in various scientific research applications, particularly in cancer treatment. Its specificity for the colchicine-binding site on tubulin allows for targeted inhibition of microtubules, which is essential for cancer cell division. While there are limitations to its use in lab experiments, there are several future directions for this compound research that could lead to its clinical use in the future.
Métodos De Síntesis
The synthesis of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methyl-N-(p-tolyl)benzamide involves the reaction of 2-hydroxy-7-methylquinoline-3-carbaldehyde with 4-methyl-N-(p-tolyl)benzamide in the presence of a base. The resulting product is then purified through column chromatography. The yield of this compound is approximately 50%.
Aplicaciones Científicas De Investigación
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methyl-N-(p-tolyl)benzamide has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. This compound works by targeting the microtubule network, which is essential for cell division. It disrupts the formation of microtubules, leading to cell cycle arrest and apoptosis.
Propiedades
IUPAC Name |
4-methyl-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(4-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O2/c1-17-4-9-20(10-5-17)26(30)28(23-12-7-18(2)8-13-23)16-22-15-21-11-6-19(3)14-24(21)27-25(22)29/h4-15H,16H2,1-3H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPIANBCILUZEND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N(CC2=CC3=C(C=C(C=C3)C)NC2=O)C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-ethoxy-N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7711383.png)
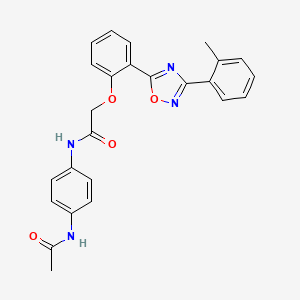
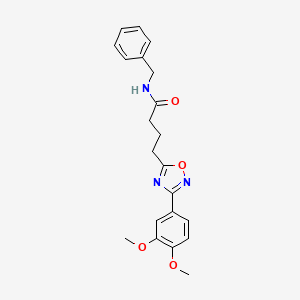

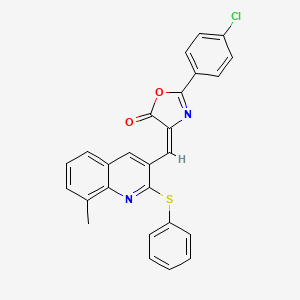

![N-[(4-methoxyphenyl)methyl]-2-(N-methylbenzenesulfonamido)acetamide](/img/structure/B7711409.png)

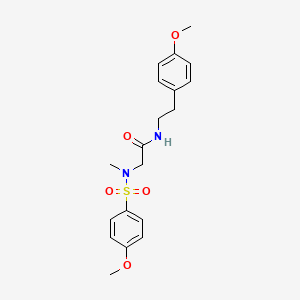


![4-oxo-4-((1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)butanoic acid](/img/structure/B7711459.png)

